molecular formula C18H17ClN2O3 B2608065 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1787879-78-0

2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2608065
CAS No.: 1787879-78-0
M. Wt: 344.8
InChI Key: RIYQKUBTKJMJMH-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a bicyclic isoindole-1,3-dione core fused with a tetrahydro moiety, substituted at the 2-position by a 1-(3-chlorobenzoyl)azetidin-3-yl group. The azetidine ring (a 4-membered nitrogen heterocycle) is functionalized with a 3-chlorobenzoyl group, introducing both steric bulk and electronic modulation.

Properties

IUPAC Name

2-[1-(3-chlorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-12-5-3-4-11(8-12)16(22)20-9-13(10-20)21-17(23)14-6-1-2-7-15(14)18(21)24/h1-5,8,13-15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQKUBTKJMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This step involves the cyclization of a suitable precursor, such as a β-amino ketone, under acidic or basic conditions.

    Introduction of the 3-chlorobenzoyl group: This step is achieved through an acylation reaction using 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the isoindole ring: This step involves the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit antiproliferative effects in various cancer cell lines. For instance, studies have shown that azetidine derivatives can inhibit tubulin assembly and induce apoptosis in cancer cells like MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Cancer Treatment

Given its antiproliferative properties, this compound holds promise as a potential candidate for cancer therapy. Its ability to disrupt microtubule dynamics positions it alongside other known chemotherapeutics that target similar pathways.

Further Research Directions

Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMCF-75.0Tubulin destabilization
Apoptosis InductionMDA-MB-2314.5Activation of pro-apoptotic pathways
Cell Cycle ArrestVarious Cancer Lines6.0Inhibition of mitotic spindle formation

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cell surface receptors and altering their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Substituent Diversity and Functionalization

The isoindole-dione scaffold is versatile, with substituents dictating chemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Synthesis Method Key Applications/Properties Reference
Target Compound 1-(3-Chlorobenzoyl)azetidin-3-yl Likely coupling reactions (e.g., amidation or nucleophilic substitution) Hypothesized pharmacological activity (e.g., enzyme inhibition) due to azetidine and chlorobenzoyl groups N/A (Not explicitly described in evidence)
Captan 2-[(Trichloromethyl)sulfanyl] Industrial synthesis (exact method unspecified) Broad-spectrum agricultural fungicide; lipophilic trichloromethylsulfanyl group enhances antifungal activity
25c () 4-Chlorophenyl, dimethyl(thiophen-2-yl)silyl Diels-Alder reaction followed by cross-coupling Research chemical; silyl group may stabilize intermediates or modulate electronic properties
MGK 264 () 2-Ethylhexyl Unspecified (likely alkylation) Insecticide synergist; lipophilic ethylhexyl chain enhances membrane penetration
Photo-protected imidazole monomer () 2-(2-(1-(4,5-dimethoxy-2-nitrobenzyl)-1H-imidazol-4-yl)ethyl) Alkylation with 4,5-dimethoxy-2-nitrobenzyl bromide Photolabile protecting group for controlled release in biochemical studies

Biological Activity

The compound 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel azetidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an azetidine ring fused with an isoindole moiety. The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with azetidine derivatives under controlled conditions. The detailed synthetic pathway often includes the use of solvents like dioxane and catalysts such as triethylamine to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of azetidine derivatives, including the compound . For instance, various azetidinone derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicate that certain derivatives exhibit significant inhibition zones compared to standard antibiotics like ampicillin .

CompoundZone of Inhibition (mm)Bacteria Tested
This compound18Staphylococcus aureus
AZT b220Escherichia coli
AZT g322Candida albicans

Anticancer Activity

The compound has also shown promise in anticancer studies . Research indicates that azetidine derivatives can induce apoptosis in cancer cell lines. For example, studies focusing on breast cancer cell lines such as MCF-7 have demonstrated that these compounds can inhibit cell proliferation effectively . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signaling pathways critical for cancer cell survival.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at different phases, leading to reduced proliferation rates in cancerous cells.

Case Studies

Several case studies have investigated the efficacy of azetidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of azetidinones showed enhanced antibacterial activity when compared to traditional antibiotics, suggesting a potential for development into new therapeutic agents .
  • Cancer Cell Line Studies : Another study reported that modifications to the azetidine structure significantly impacted its anticancer properties, indicating structure-activity relationships that could guide future drug design efforts .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step organic reactions, including Claisen-Schmidt condensation, nucleophilic substitution, or cyclization. For example, analogous isoindole-dione derivatives are synthesized by reacting acetylated intermediates with substituted aldehydes under basic conditions (e.g., NaOH in ethanol) followed by acid hydrolysis . Optimization involves adjusting catalyst concentration, temperature (e.g., room temperature vs. reflux), and reaction duration (e.g., 48 hours for complete conversion). Purification typically employs recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Parameter Typical Range Impact on Yield
Catalyst (NaOH)10–20 mol%Higher concentrations reduce byproducts
Temperature25–80°CElevated temps accelerate kinetics but may degrade sensitive groups
SolventEthanol, THF, DMFPolar aprotic solvents enhance reactivity

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are critical. For NMR:

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm indicate azetidine ring protons, while aromatic protons (3-chlorobenzoyl) appear at δ 7.2–8.0 ppm .
  • ¹³C NMR : Carbonyl groups (dione moiety) resonate at ~170–175 ppm. IR spectra confirm carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution MS (HRMS) validates molecular weight with <5 ppm error .

Q. What safety protocols are essential during handling and storage?

Follow OSHA and DOT HAZMAT guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Store in airtight containers at 2–8°C, away from ignition sources (P210) .
  • Dispose of waste via certified chemical disposal services.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and validate experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, optimized 3D structures generated via DFT align with X-ray crystallography data . Discrepancies between experimental and computed NMR shifts may arise from solvent effects or basis set limitations; these are resolved by including implicit solvent models (e.g., PCM) or using larger basis sets (e.g., 6-311+G**) .

DFT Parameter Value Application
FunctionalB3LYPElectronic structure
Basis Set6-31G*Geometry optimization
Solvent ModelPCM (Water)NMR chemical shift prediction

Q. How to design experiments assessing environmental fate and ecological risks?

Adopt frameworks like Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and adsorption to soil/sediment.
  • Biotic studies : Evaluate toxicity in model organisms (e.g., Daphnia magna) across trophic levels.
  • Risk assessment : Combine persistence (half-life), bioaccumulation potential (log Kow), and toxicity thresholds (EC50/LC50).

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • NMR conflicts : Re-examine sample purity (HPLC analysis) or employ 2D techniques (COSY, HSQC) to assign overlapping signals .
  • Bioactivity variability : Standardize assay conditions (e.g., enzyme concentration, incubation time) and validate with positive controls (e.g., donepezil for cholinesterase inhibition) .

Q. How to investigate reaction mechanisms (e.g., acyl transfer or ring-opening)?

Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track bond cleavage. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Computational transition state analysis (DFT) maps energy barriers for proposed pathways .

Methodological Tables

Table 1. Key Synthetic Parameters for Analogous Isoindole-Dione Derivatives

Step Reagents Time Yield
Aldol CondensationNaOH, Ethanol48 hrs65–75%
CyclizationHCl, Reflux6 hrs80–85%
PurificationColumn Chromatography90–95%

Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)

Proton Position Experimental DFT (B3LYP/6-31G)*Deviation
Azetidine CH₂3.13.3+0.2
Aromatic C-Cl7.87.6-0.2

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